3-ethynyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-ethynyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,3-b]pyridine family, which is known for its diverse biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethynyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with an appropriate alkyne can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridines .
Scientific Research Applications
3-ethynyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: Its derivatives are explored for various industrial applications, including materials science.
Mechanism of Action
The mechanism of action of 3-ethynyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
What sets 3-ethynyl-1H-pyrrolo[2,3-b]pyridine apart is its ethynyl group, which can participate in unique chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for further research and development in various fields .
Biological Activity
3-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique fused pyrrole and pyridine ring structure with an ethynyl substituent. This structural configuration contributes to its reactivity and interaction with various biological targets, particularly in cancer treatment and kinase inhibition.
1. Kinase Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory effects on various kinases:
- c-Met Kinase : Some derivatives have shown the ability to inhibit c-Met kinase, which is implicated in several cancers, suggesting potential applications in cancer therapy .
- TNIK Inhibition : In an in-house screening study, compounds based on the pyrrolo[2,3-b]pyridine scaffold demonstrated high inhibition of TNIK (with IC50 values lower than 1 nM), indicating their potential as therapeutic agents targeting this kinase .
2. Cytotoxic Activity
A series of studies have identified cytotoxic activities associated with this compound derivatives:
- Cancer Cell Lines : Derivatives have been tested against various cancer cell lines, showing considerable potency. For example, certain compounds exhibited IC50 values that indicate strong cytotoxic effects against tumor cells .
- Mechanisms : The mechanism of action often involves the inhibition of signaling pathways critical for cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
Activity Type | Target Kinase/Cell Line | IC50 (nM) | Reference |
---|---|---|---|
c-Met Inhibition | c-Met | <100 | |
TNIK Inhibition | TNIK | <1 | |
Cytotoxicity | Various Cancer Lines | <50 | |
FGFR Inhibition | FGFR1-4 | 7 - 712 |
Case Studies
- Inhibition of FGFR : A study reported that a specific derivative (compound 4h) exhibited potent inhibitory effects against fibroblast growth factor receptors (FGFR1-4), with IC50 values ranging from 7 to 712 nM. This compound also demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- IL-2 Secretion Inhibition : Another investigation revealed that certain compounds derived from the pyrrolo[2,3-b]pyridine scaffold could inhibit IL-2 secretion in a concentration-dependent manner, highlighting their potential in modulating immune responses .
Properties
IUPAC Name |
3-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h1,3-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJRDGOAKWWOJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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